molecular formula C8H12F2O3 B2604239 3-(Difluoromethoxy)cyclohexanecarboxylic acid CAS No. 1785357-04-1

3-(Difluoromethoxy)cyclohexanecarboxylic acid

Cat. No.: B2604239
CAS No.: 1785357-04-1
M. Wt: 194.178
InChI Key: SEIPGZGIMNJHJU-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H12F2O3 and a molecular weight of 194.18 g/mol It is characterized by the presence of a difluoromethoxy group attached to a cyclohexane ring, which is further connected to a carboxylic acid group

Scientific Research Applications

3-(Difluoromethoxy)cyclohexanecarboxylic acid has several applications in scientific research:

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “3-(Difluoromethoxy)cyclohexanecarboxylic acid” can be found online . It’s always important to refer to the MSDS for handling and safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)cyclohexanecarboxylic acid typically involves the introduction of the difluoromethoxy group onto a cyclohexane ring followed by the addition of a carboxylic acid group. One common method involves the reaction of cyclohexanone with difluoromethyl ether in the presence of a strong base to form the difluoromethoxycyclohexane intermediate. This intermediate is then oxidized to introduce the carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethoxy group in 3-(Difluoromethoxy)cyclohexanecarboxylic acid imparts unique properties such as increased lipophilicity and altered electronic characteristics. These properties can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

3-(difluoromethoxy)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h5-6,8H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIPGZGIMNJHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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